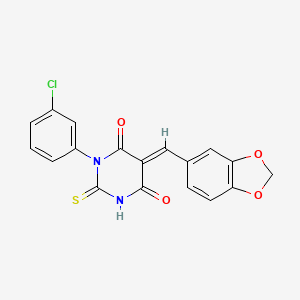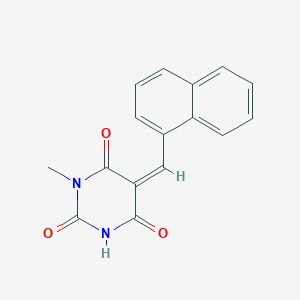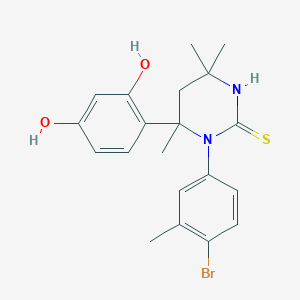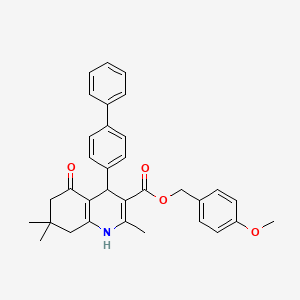![molecular formula C18H16ClNO3 B4974616 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP is a derivative of the naturally occurring compound γ-butyrolactone and is structurally similar to the neurotransmitter γ-hydroxybutyrate (GHB). CPP has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is not fully understood, but it is thought to act on the GABAergic system in the brain. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal activity and a reduction in inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative properties. 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has also been shown to enhance memory and cognitive function, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone is also known to be unstable in solution, which can make it difficult to work with in lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone, including its use as a treatment for neurological disorders such as Alzheimer's disease and its potential as an anti-inflammatory agent. Other areas of research that could be explored include the development of more stable forms of 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone for use in lab experiments and the investigation of its potential as a treatment for addiction and other mental health disorders.
Synthesemethoden
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenyl chloroacetate. This intermediate is then reacted with γ-butyrolactone in the presence of a base catalyst to form 1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research that have been explored include its use as an anti-inflammatory agent, its potential as a treatment for alcohol addiction, and its ability to enhance memory and cognitive function.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-14-6-8-15(9-7-14)23-12-18(22)20-16(10-11-17(20)21)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLUQZKVLXAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)acetyl]-5-phenylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)


![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)



![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)